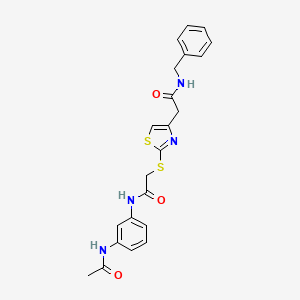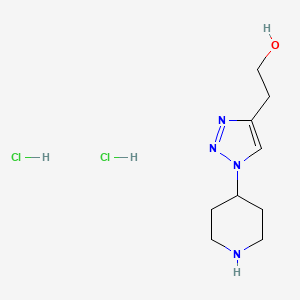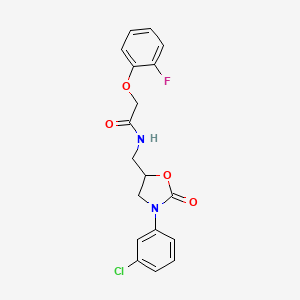![molecular formula C13H22N4O2 B2639254 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 1524717-40-5](/img/structure/B2639254.png)
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid is a next-generation, water-soluble ligand primarily used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is known for its ability to dramatically accelerate reaction rates and suppress cell cytotoxicity, making it highly desirable for bio conjugation in diverse chemical biology experiments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid typically involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The process includes protection of amino groups, alkylation, and acylation reactions. The final product is obtained through a series of chemical reactions that ensure the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key focus in industrial production would be to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid primarily undergoes click chemistry reactions, specifically the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is highly efficient and selective, making it ideal for various applications in chemical biology.
Common Reagents and Conditions
The common reagents used in these reactions include copper (I) salts, azides, and alkynes. The reaction conditions typically involve mild temperatures and aqueous environments, which help to maintain the biocompatibility of the compound .
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are highly stable and can be used for various bio conjugation applications .
科学研究应用
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid involves its role as a ligand in CuAAC reactions. The compound coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazole-linked products . This process is highly efficient and selective, making it ideal for various applications in chemical biology and materials science.
相似化合物的比较
Similar Compounds
- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid stands out due to its water solubility, biocompatibility, and fast reaction kinetics. These properties make it more suitable for bio conjugation and other applications where cell compatibility and reaction speed are critical .
属性
IUPAC Name |
2-[4-tert-butyl-1-(tetrazol-1-yl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-12(2,3)10-4-6-13(7-5-10,8-11(18)19)17-9-14-15-16-17/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIKWGNCAMJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2639171.png)
![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)

![4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2639176.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)

![7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639182.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2639186.png)
![6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2639187.png)

![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2639192.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2639194.png)
